![molecular formula C15H15N3O2 B7562907 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one](/img/structure/B7562907.png)
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of quinazolinone derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways such as phosphodiesterase, protein kinase C, and mitogen-activated protein kinase. This compound has also been reported to modulate the expression of various genes involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been reported to reduce inflammation and angiogenesis in various animal models. Additionally, it has been reported to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it exhibits potent biological activity at low concentrations, making it suitable for use in various assays. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Another potential direction is to optimize the synthesis method of this compound to improve its yield and purity. Finally, the development of analogs of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one with improved solubility and potency could lead to the development of novel therapeutics.
Métodos De Síntesis
The synthesis of 3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one involves the reaction of 2-aminobenzamide with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propan-2-yl isocyanate and subsequently treated with sodium hydride to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the purity and yield of the product can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been reported to exhibit antifungal and antibacterial activities.
Propiedades
IUPAC Name |
3-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(2)13-7-16-14(20-13)8-18-9-17-12-6-4-3-5-11(12)15(18)19/h3-7,9-10H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHPMPXAUJHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]quinazolin-4-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.